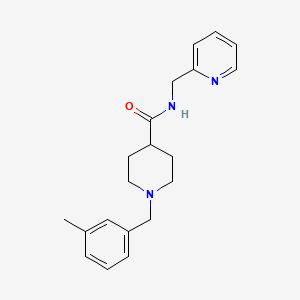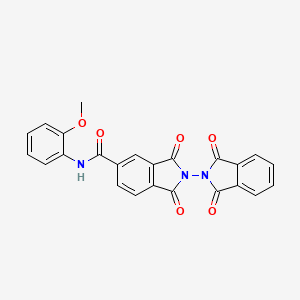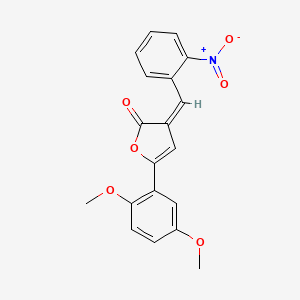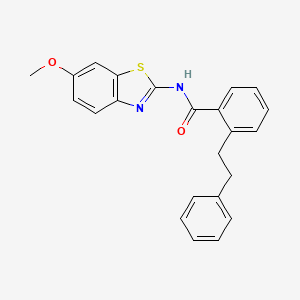
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as JNJ-38431055, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用機序
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide inhibits the activity of HDAC6, which is a member of the histone deacetylase family of enzymes. HDAC6 is unique in that it primarily deacetylates non-histone proteins, such as α-tubulin and heat shock protein 90 (HSP90). Deacetylation of these proteins leads to altered protein-protein interactions, which can affect various cellular processes, such as cell migration, survival, and protein degradation.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and enhancement of protein degradation. In cancer cells, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide inhibits the activity of HDAC6, leading to increased acetylation of α-tubulin and HSP90. This results in altered protein-protein interactions, leading to decreased cell proliferation and increased apoptosis.
In neurodegenerative disorders, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide enhances the clearance of misfolded proteins, leading to improved neuronal function and survival. HDAC6 inhibition leads to increased acetylation of α-tubulin, which enhances the transport of misfolded proteins to the lysosome for degradation.
実験室実験の利点と制限
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its specificity for HDAC6, its potent inhibitory activity, and its ability to enhance protein degradation. However, there are also limitations to using 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, including its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. HDAC6 is involved in the regulation of immune cell function, and 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In addition, HDAC6 is involved in the regulation of viral replication, and 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the replication of several viruses, including influenza and HIV.
Another future direction for the study of 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is the development of more potent and selective HDAC6 inhibitors. 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has served as a lead compound for the development of other HDAC6 inhibitors, such as ricolinostat and ACY-241. These compounds have shown improved potency and selectivity for HDAC6, and may have improved therapeutic potential compared to 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide.
In conclusion, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is a small molecule inhibitor of HDAC6 that has potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Its mechanism of action involves inhibition of HDAC6 activity, leading to altered protein-protein interactions and enhanced protein degradation. While 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, there are also limitations to its use, and future research should focus on developing more potent and selective HDAC6 inhibitors and exploring its potential therapeutic applications in other diseases.
合成法
The synthesis of 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the pyridine nitrogen with a tert-butyloxycarbonyl (Boc) group. The second step involves the formation of the piperidine ring by reacting N-Boc-4-piperidone with 3-methylbenzylamine. The third step involves the deprotection of the Boc group, followed by the coupling of the resulting amine with 4-bromomethyl-2-pyridinecarboxylic acid. The final step involves the reduction of the resulting carboxylic acid to the corresponding carboxamide using a reducing agent such as lithium aluminum hydride.
科学的研究の応用
1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. HDAC6 is a promising target for cancer therapy, as it plays a crucial role in the regulation of cell proliferation, migration, and survival. 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
In addition to cancer, 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. HDAC6 plays a critical role in the clearance of misfolded proteins, which are implicated in the pathogenesis of these disorders. 1-(3-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been shown to enhance the clearance of misfolded proteins, leading to improved neuronal function and survival.
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-5-4-6-17(13-16)15-23-11-8-18(9-12-23)20(24)22-14-19-7-2-3-10-21-19/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJZEMDJAGBTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(methylthio)propyl]morpholine](/img/structure/B4924710.png)


![4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B4924735.png)

![2-methyl-7-{(6-methyl-2-pyridinyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4924752.png)
![2-(1,3-benzodioxol-5-yl)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)acetamide](/img/structure/B4924756.png)
![4-(methylthio)-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4924758.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4924759.png)
![N-(4-chlorobenzyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4924762.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B4924775.png)
![2-[(3-methoxyphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4924789.png)
![2-(2-methylphenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4924805.png)
![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4924813.png)